Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate
Overview
Description
Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate is a chemical compound with the molecular formula C18H20N3NaO6S2 and a molecular weight of 461.49 g/mol . It is an analog of Nimesulide, a nonsteroidal anti-inflammatory drug (NSAID) known for its selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) . This compound has been studied for its potential anti-inflammatory and anti-carcinogenic properties .
Preparation Methods
The synthesis of Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate involves several steps, starting with the preparation of Nimesulide. The synthetic route typically includes the following steps:
Nitration: Nimesulide is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Adduct Formation: The amino group reacts with N-acetylcysteine (NAC) to form the NAC adduct.
Sodium Salt Formation: The final step involves the formation of the sodium salt of the adduct.
Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate involves several pathways:
COX-2 Inhibition: Similar to Nimesulide, it preferentially inhibits COX-2, reducing the production of pro-inflammatory prostaglandins.
Antioxidant Activity: The compound scavenges free radicals and inhibits the release of oxidants from activated neutrophils.
Histamine Release Inhibition: It decreases histamine release from tissue mast cells and inhibits the production of platelet-activating factor by basophils.
Comparison with Similar Compounds
Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate can be compared with other similar compounds such as:
Nimesulide: The parent compound, known for its COX-2 selective inhibition.
Sulfonanilides: A class of compounds with similar anti-inflammatory properties.
Other NAC Adducts: Compounds formed by the reaction of NAC with various amines, which may have different biological activities.
This compound is unique due to its combined anti-inflammatory and anti-carcinogenic properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S2.Na/c1-11(22)20-15(18(23)24)10-28-17-9-14(21-29(2,25)26)16(8-13(17)19)27-12-6-4-3-5-7-12;/h3-9,15,21H,10,19H2,1-2H3,(H,20,22)(H,23,24);/q;+1/p-1/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVHOVWCZWAWTK-RSAXXLAASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1=CC(=C(C=C1N)OC2=CC=CC=C2)NS(=O)(=O)C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=CC(=C(C=C1N)OC2=CC=CC=C2)NS(=O)(=O)C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N3NaO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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